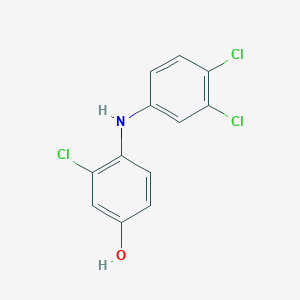
3-Chloro-4-(3,4-dichloroanilino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(3,4-dichloroanilino)phenol is an organic compound that features a phenol group substituted with a chlorine atom and an aniline group that is further substituted with two chlorine atoms. This compound is part of the broader class of dichloroanilines, which are known for their applications in various chemical industries, including the production of dyes and herbicides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3,4-dichloroanilino)phenol typically involves the chlorination of aniline derivatives. The process begins with the chlorination of aniline to produce 3,4-dichloroaniline. This intermediate is then reacted with 3-chlorophenol under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(3,4-dichloroanilino)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions include various substituted phenols, anilines, and quinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Chloro-4-(3,4-dichloroanilino)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a xenobiotic.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(3,4-dichloroanilino)phenol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role as a xenobiotic or its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichloroaniline: A precursor in the synthesis of 3-Chloro-4-(3,4-dichloroanilino)phenol, used in the production of dyes and herbicides.
2,4-Dichloroaniline: Another dichloroaniline isomer with similar applications but different chemical properties.
2,5-Dichloroaniline: Used in similar industrial applications but with different reactivity and properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenol and aniline groups with multiple chlorine substitutions makes it particularly useful in various chemical syntheses and industrial applications .
Propriétés
Numéro CAS |
137768-49-1 |
|---|---|
Formule moléculaire |
C12H8Cl3NO |
Poids moléculaire |
288.6 g/mol |
Nom IUPAC |
3-chloro-4-(3,4-dichloroanilino)phenol |
InChI |
InChI=1S/C12H8Cl3NO/c13-9-3-1-7(5-10(9)14)16-12-4-2-8(17)6-11(12)15/h1-6,16-17H |
Clé InChI |
BXDBZDGJDKFMLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC2=C(C=C(C=C2)O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


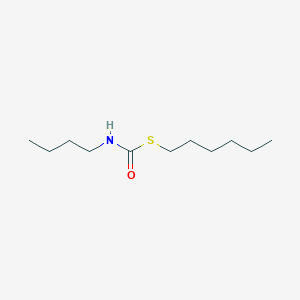
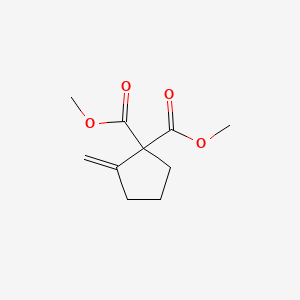
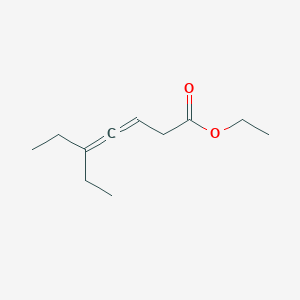
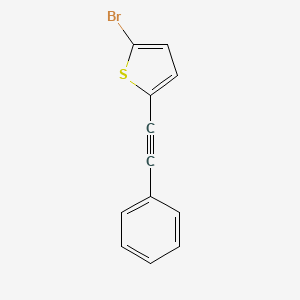
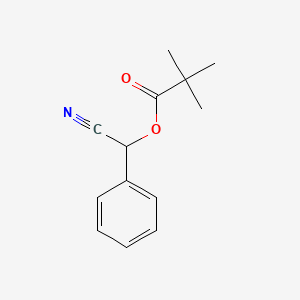
![4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene](/img/structure/B14281377.png)
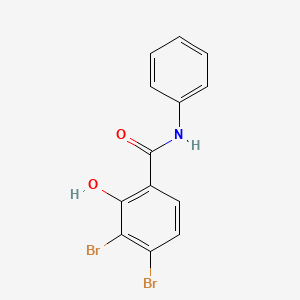
![N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide](/img/structure/B14281385.png)
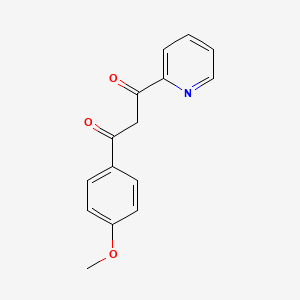

![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)
![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)
![Stannane, tributyl[1-(phenylmethyl)ethenyl]-](/img/structure/B14281430.png)

